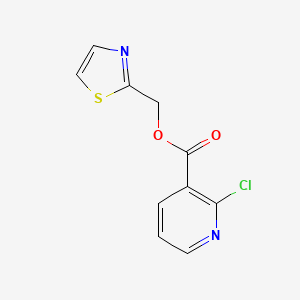![molecular formula C18H14F3N3O3 B2961844 methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate CAS No. 383148-72-9](/img/structure/B2961844.png)
methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate typically involves multiple steps, including the acylation of benzimidazole derivatives. A common approach may start with the synthesis of the benzimidazole core, followed by trifluoromethylation and subsequent acylation reactions.
Industrial Production Methods: On an industrial scale, the synthesis would need to optimize reaction conditions for yield and purity, including temperature control, solvent selection, and catalysts to enhance reaction efficiency. Techniques like crystallization and chromatographic separation are often employed to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at various sites, leading to the formation of different oxidative products.
Reduction: Reduction reactions might be less common but possible under specific conditions, potentially targeting the benzimidazole ring or the trifluoromethyl group.
Substitution: Nucleophilic and electrophilic substitutions are common, given the compound’s aromatic structure and the presence of functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like permanganates, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice (e.g., dichloromethane, ethanol), temperature, and pH are critical.
Major Products Formed: Products depend on the specific reactions and conditions, often resulting in functionalized derivatives retaining the core benzimidazole structure with modifications to the trifluoromethyl group or the carboxylate ester.
4. Scientific Research Applications: Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate has garnered interest for its potential in multiple fields:
Chemistry: Used as a building block in the synthesis of more complex molecules. The trifluoromethyl group provides significant chemical stability and lipophilicity, beneficial in various applications.
Biology: Investigated for its potential bioactivity, including enzyme inhibition and receptor binding. The compound’s structural features enable interactions with biological macromolecules.
Medicine: Explored for therapeutic potentials, such as anticancer, antiviral, and antimicrobial activities. Its ability to interfere with biological pathways makes it a candidate for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals, thanks to its unique chemical properties.
5. Mechanism of Action: The compound’s effects are often attributed to its interactions at the molecular level:
Molecular Targets: May include enzymes, receptors, or other proteins where the benzimidazole core binds effectively, often influencing the function or activity of these targets.
Pathways Involved: Pathways could involve enzyme inhibition, modulation of signaling pathways, or interaction with nucleic acids, depending on the specific application and target.
6. Comparison with Similar Compounds: Comparing this compound with similar compounds highlights its uniqueness:
Similar Compounds: These might include other benzimidazole derivatives and trifluoromethylated compounds, each offering distinct chemical and biological properties.
Uniqueness: The presence of both the trifluoromethyl and benzimidazole groups within one molecule provides a unique combination of stability, lipophilicity, and bioactivity, distinguishing it from other similar compounds. This duality allows for diverse applications ranging from pharmaceuticals to advanced material sciences.
And there you have it! That's the lowdown on this compound. Fascinating, right?
特性
IUPAC Name |
methyl 2-[[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-27-16(26)11-6-2-3-7-12(11)22-15(25)10-24-14-9-5-4-8-13(14)23-17(24)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKUJZYWYCGUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961765.png)





![3-[(4-Methylthiophen-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2961777.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)
![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)
![1-(3,3-Dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2961783.png)

